![molecular formula C4H6O B1276671 (2S)-but-3-yn-2-ol CAS No. 2914-69-4](/img/structure/B1276671.png)
(2S)-but-3-yn-2-ol
Overview
Description
(2S)-but-3-yn-2-ol is a chiral organic compound that is of interest in various chemical research areas. While the provided papers do not directly discuss (2S)-but-3-yn-2-ol, they do provide insights into similar compounds and methodologies that could be relevant for the analysis of (2S)-but-3-yn-2-ol.
Synthesis Analysis
The synthesis of related compounds often involves chiral controllers to ensure the desired stereochemistry, as seen in the synthesis of (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, which used (S)-mandelic acid as a chiral controller . This suggests that similar chiral controllers could potentially be used in the synthesis of (2S)-but-3-yn-2-ol to control its stereochemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to (2S)-but-3-yn-2-ol can be determined using various spectroscopic techniques. For instance, the vibrational assignment, HOMO-LUMO, and NBO analysis of a related compound was carried out using density functional theory (DFT) and both FTIR and FT-Raman spectroscopy . These techniques could be applied to (2S)-but-3-yn-2-ol to gain insights into its molecular structure and electronic properties.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to (2S)-but-3-yn-2-ol can lead to the formation of complex geometries and intermolecular interactions, as seen in the synthesis of bis(tert-butyl)(2-thioxo-1,3-dithiole-4,5-dithiolato)stannane and its polymorphs . These reactions often involve the formation of five-coordinate, trigonal bipyramidal centers, which could also be relevant when considering the reactivity of (2S)-but-3-yn-2-ol in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to (2S)-but-3-yn-2-ol can be studied using computational methods such as DFT. For example, the calculation of hyperpolarizability, molecular electrostatic potential, and thermodynamic properties can provide a comprehensive understanding of the behavior of these molecules . Such analyses could be extended to (2S)-but-3-yn-2-ol to predict its reactivity, stability, and interaction with other molecules.
Scientific Research Applications
Molecular Assembly Studies
(2S)-but-3-yn-2-ol and its derivatives are significant in the study of molecular assembly. The solid-state supramolecular assembly of alkynediol transition metal complexes, including those with (2S)-but-3-yn-2-ol, has been explored. This research focuses on intermolecular interactions and hydrogen-bonding patterns in these complexes, which are essential in understanding molecular assembly mechanisms in chemistry (Braga, Grepioni, Walther, Heubach, Schmidt, Imhof, Görls, & Klettke, 1997).
Conformational Analysis
The conformational energy of compounds like 3-buten-2-ol, a structural analog of (2S)-but-3-yn-2-ol, has been studied using ab initio molecular orbital theory. This research provides insights into the energy landscapes and structural preferences of such molecules, which are crucial for understanding their chemical behavior and potential applications (Kahn & Hehre, 1985).
Atmospheric Chemistry
In atmospheric chemistry, the kinetics of reactions involving unsaturated alcohols like 3-buten-2-ol are studied. These studies contribute to our understanding of the environmental behavior and impact of these compounds, particularly their interactions with atmospheric radicals and pollutants (Rodríguez et al., 2007).
Catalysis and Synthesis
(2S)-but-3-yn-2-ol derivatives are used in various catalytic and synthesis processes. For example, they are involved in palladium-catalyzed carbonylation reactions, leading to the synthesis of valuable organic compounds like quinoline-3-carboxylic esters (Gabriele et al., 2008).
Organic Chemistry Research
In organic chemistry, the behavior of molecules like (2S)-but-3-yn-2-ol under various conditions is extensively researched. Studies focus on reaction kinetics, structural transformations, and the development of novel synthetic pathways, significantly contributing to the field of organic synthesis and pharmaceutical development (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).
properties
IUPAC Name |
(2S)-but-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPOMITUDGXOSB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274170 | |
Record name | (2S)-But-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-but-3-yn-2-ol | |
CAS RN |
2914-69-4 | |
Record name | 3-Butyn-2-ol, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2914-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-But-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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